molecular formula C23H23FN2O3S B3650126 N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3650126
M. Wt: 426.5 g/mol
InChI Key: OYWJVDBHGPLIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of amide, which is a common functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia. The general structure of an amide is R-CO-NR’R’‘, where R, R’, and R’’ represent alkyl or aryl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or an ester in the presence of a base. This is a common method for synthesizing amides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group (C=O) and a nitrogen atom attached to the carbonyl carbon. The two phenyl rings and the methylphenylsulfonyl group would contribute to the overall bulk and shape of the molecule .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. One of the most common reactions is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia. This reaction is typically catalyzed by either an acid or a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the amide group, the phenyl rings, and the sulfonyl group. For example, the amide group might allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and the other reactants present .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a new synthetic reagent, future research could involve exploring its utility in various chemical reactions .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-16-7-13-21(14-8-16)30(28,29)26(20-11-9-19(24)10-12-20)15-23(27)25-22-6-4-5-17(2)18(22)3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWJVDBHGPLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,3-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.